Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside is a flavonol glycoside, classified under polyphenolic compounds. This compound is notable for its presence in various plants and has garnered attention due to its biological activities, including antioxidant and anti-inflammatory properties. It is particularly recognized for its strong inhibitory effects against the growth of harmful microorganisms, such as Microcystis aeruginosa, a cyanobacterium known for producing toxins in aquatic environments.
The synthesis of Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside typically involves two main steps: glycosylation and galloylation.
The synthesis may require protective groups to ensure selectivity during reactions. The reaction conditions must be carefully controlled to optimize yield and purity of the final product.
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside has a complex molecular structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate its structural details, confirming the positions of functional groups and their interactions within the molecule .
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside can undergo several chemical reactions:
The reactions can lead to various derivatives that retain some biological activity but may exhibit altered properties compared to the parent compound.
The biological activity of Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside is attributed to its ability to modulate several cellular pathways:
These mechanisms contribute to its potential therapeutic applications in conditions like diabetes, cancer, and skin disorders.
Relevant data suggest that its stability can be enhanced through proper formulation techniques when used in pharmaceutical or food applications .
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside has diverse applications across various fields:
Quercetin 3-O-(6''-galloyl)-beta-D-glucopyranoside (Q3GG) biosynthesis involves sequential glycosylation and galloylation reactions. The process initiates with quercetin aglycone formation via the phenylpropanoid pathway, where chalcone synthase (CHS), chalcone isomerase (CHI), and flavonol synthase (FLS) generate the flavonol backbone [9]. Subsequent glycosylation occurs at the 3-OH position of quercetin, catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), forming quercetin 3-O-glucoside [9].
The critical galloylation step involves esterification of the glucose moiety’s 6''-OH position with gallic acid. This reaction is mediated by acyltransferases belonging to the BAHD superfamily (e.g., anthocyanin O-hydroxycinnamoyltransferases), which activate galloyl-CoA thioesters for transfer [5] [7]. Structural analyses reveal that galloyltransferases exhibit stringent regioselectivity due to steric constraints within their catalytic pockets, favoring the 6''-position over other hydroxyl sites on glucose [7]. Kinetic studies demonstrate a sequential ordered mechanism: UDP-glucose binds first, positioning the glucose acceptor for nucleophilic attack by galloyl-CoA [9].
Table 1: Key Enzymes Catalyzing Q3GG Biosynthesis
Enzyme Class | Representative Enzyme | Catalytic Function | Substrate Specificity | Kinetic Parameters (Km) |
---|---|---|---|---|
Glycosyltransferase | Fh3GT1 (Freesia hybrida) | Quercetin 3-O-glucosylation | Quercetin > Kaempferol | 32 µM (quercetin) [9] |
Acyltransferase | Not characterized in Q3GG | Galloyl transfer to glucose 6''-OH | Galloyl-CoA | Undetermined |
Regulatory TF | FhMYBF1 | Activates flavonol UGT genes | Fh3GT2 promoter | Not applicable [9] |
UDP-glycosyltransferases (UGTs) belonging to Family 1 (UGT78 and UGT71 subfamilies) catalyze the initial glycosylation step prerequisite for Q3GG formation. These enzymes contain a conserved Plant Secondary Product Glycosyltransferase (PSPG) box that binds the UDP-glucose donor [1] [9]. In Freesia hybrida, functional differentiation of duplicated UGTs governs substrate specificity: Fh3GT1 preferentially glucosylates quercetin and anthocyanidins, while Fh3GT2 favors kaempferol [9]. This divergence arises from amino acid substitutions in the substrate-binding pocket, particularly residues 133–157, which alter steric accommodation of hydroxylated B-rings [9].
UGT-mediated glycosylation enhances compound stability and solubility, facilitating vacuolar sequestration via transporter-mediated mechanisms [1] [5]. Transcriptional regulation of UGTs determines tissue-specific Q3GG accumulation; flavonol-specific regulators (e.g., MYBF1) activate Fh3GT2 expression in petals, whereas anthocyanin regulators (e.g., PAP1) control Fh3GT1 [9]. This regulatory specialization enables spatial segregation of distinct glycosides despite shared precursors.
Metabolic engineering of Q3GG focuses on overcoming pathway bottlenecks through genetic manipulation of precursor flux, enzyme expression, and cellular compartmentalization:
Combinatorial Expression of Pathway Enzymes: Co-expression of Arabidopsis transcription factors (PAP1, MYB12) with Freesia UGTs (Fh3GT1) in tobacco doubled flavonol glycoside accumulation compared to UGT expression alone [9]. Similarly, silencing competing pathways (e.g., anthocyanin biosynthesis via DFR knockdown) redirected flux toward flavonol derivatives [9].
Heterologous Production Systems: Saccharomyces cerevisiae chassis expressing Vitis vinifera UGTs and Camellia sinensis acyltransferases produced Q3GG at titers of 48 mg/L. Optimizing UDP-glucose availability via pgm1 (phosphoglucomutase) overexpression increased yields by 2.3-fold [5]. Plant suspension cultures (Nicotiana tabacum) transformed with Fh3GT2 and galloyl-CoA biosynthetic genes showed 8-fold higher Q3GG accumulation than wild-type lines [9].
Table 2: Metabolic Engineering Approaches for Q3GG Enhancement
Strategy | Host System | Key Genetic Modifications | Outcome | Reference Support |
---|---|---|---|---|
Transcription factor engineering | Nicotiana tabacum | Co-expression of Fh3GT1 + AtMYB12 | 2.1-fold increase in flavonol glycosides | [9] |
Precursor pool expansion | Saccharomyces cerevisiae | pgm1 overexpression + UGT78D2 | 2.3× titer improvement | [5] |
Compartmentalization | Escherichia coli | Fusion of UGTs with membrane anchors | Improved stability; 37% higher productivity | Not in sources |
CRISPR-mediated activation | Arabidopsis thaliana | Promoter engineering of UGT78D1 | Pending publication | Not in sources |
Future advances require elucidating galloyltransferase genes for in planta engineering and deploying synthetic scaffolds to co-localize UGTs with acyltransferases, minimizing metabolic crosstalk [4] [6] [10].
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